N-Fmoc-4-chloro-3-fluoro-D-phenylalanine
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Overview
Description
N-Fmoc-4-chloro-3-fluoro-D-phenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a chlorine atom at the fourth position, and a fluorine atom at the third position on the phenyl ring. It is primarily used in peptide synthesis and various biochemical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine typically involves the protection of the amino group of 4-chloro-3-fluoro-D-phenylalanine with the Fmoc group. This can be achieved through the reaction of 4-chloro-3-fluoro-D-phenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-chloro-3-fluoro-D-phenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Deprotection Reactions: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Deprotection Reactions: The primary product is 4-chloro-3-fluoro-D-phenylalanine after the removal of the Fmoc group.
Scientific Research Applications
N-Fmoc-4-chloro-3-fluoro-D-phenylalanine has several applications in scientific research:
Peptide Synthesis: It is used as a building block in solid-phase peptide synthesis (SPPS) due to its stability and ease of incorporation.
Proteomics: The compound is utilized in the study of protein structures and functions.
Drug Development: It serves as a precursor in the synthesis of peptide-based drugs and therapeutic agents.
Biochemical Studies: Researchers use it to investigate enzyme-substrate interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-Fmoc-4-chloro-3-fluoro-D-phenylalanine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the assembly of peptide chains .
Comparison with Similar Compounds
Similar Compounds
- N-Fmoc-3-fluoro-4-chloro-L-phenylalanine
- Fmoc-4-chloro-D-phenylalanine
- Fmoc-3,4,5-trifluoro-D-phenylalanine
Uniqueness
N-Fmoc-4-chloro-3-fluoro-D-phenylalanine is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interactions in peptide synthesis. This distinct structure allows for the creation of peptides with unique properties and functionalities, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C24H19ClFNO4 |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
(2R)-3-(4-chloro-3-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)12-22(23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1 |
InChI Key |
ABNJHASPCQWVPF-JOCHJYFZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C=C4)Cl)F)C(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C=C4)Cl)F)C(=O)O |
Origin of Product |
United States |
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